3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea
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Overview
Description
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a fluorophenyl group, an azetidine ring, and a urea moiety linked to an oxolane group. The presence of these functional groups contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ketoester.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine.
Oxolane Group Attachment: The oxolane group is attached via a nucleophilic substitution reaction with an appropriate halogenated oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with a pyridazine ring, such as pyridazinone, which exhibit diverse pharmacological activities.
Azetidine Derivatives: Compounds containing an azetidine ring, known for their potential as enzyme inhibitors.
Fluorophenyl Compounds: Molecules with a fluorophenyl group, often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-25(20(27)22-11-17-3-2-10-28-17)16-12-26(13-16)19-9-8-18(23-24-19)14-4-6-15(21)7-5-14/h4-9,16-17H,2-3,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUKNHICNCVWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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